molecular formula C9H7FN2S B1304964 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- CAS No. 93103-15-2

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-

Cat. No. B1304964
CAS RN: 93103-15-2
M. Wt: 194.23 g/mol
InChI Key: CQYXXBUINDPILP-UHFFFAOYSA-N
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Description

“2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-” is a chemical compound with the molecular formula C3H4N2S . It is also known by other names such as Imidazole-2-thiol, 1,3-Vinylenethiourea, 1H-Imidazole-2-thiol, 2-Mercaptoimidazole, 2-Thioxo-2,3-dihydroimidazole, 4-Imidazoline-2-thione, Imidazole, 2-mercapto-, USAF EL-57, 1,3-Dihydro-2H-imidazole-2-thione, and 2-Mercapto-1H-imidazole .


Synthesis Analysis

The synthesis of some derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion has been achieved using an ionic liquid as a catalyst . The methods for the synthesis of imidazole-2-thiones are classified according to reaction types including cyclization, reactions of halo- and oxoimidazole derivatives with sulfur-containing nucleophiles, and direct insertion of sulfur .


Molecular Structure Analysis

The molecular structure of “2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-” can be represented by the IUPAC Standard InChI: InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H, (H2,4,5,6) .


Physical And Chemical Properties Analysis

The molecular weight of “2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-” is 100.142 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 .

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in molecules that exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties . The presence of the fluorophenyl group can contribute to the lipophilicity and metabolic stability of the resulting drugs, making it a valuable component in drug design.

Liquid Crystal Synthesis

Due to its unique structural properties, this compound can be used in the synthesis of liquid crystals . Liquid crystals have applications in display technologies, such as LCD screens, and the specific electronic interactions of the fluorophenyl group with light can be exploited to enhance the performance of these materials.

Organic Synthesis

As an organic synthesis intermediate, “4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione” can be utilized to introduce the imidazole-thione moiety into larger, more complex molecules. This can be particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and medicinal compounds .

Antiviral Research

Imidazole derivatives, including those similar to our compound of interest, have shown potential as antiviral agents. They can be designed to interfere with viral replication processes, offering a pathway for the development of new antiviral drugs .

Anticancer Activity

The structural features of this compound, particularly the imidazole-thione group, may be leveraged in the design of anticancer drugs. These compounds can act on various pathways within cancer cells, potentially leading to the development of targeted therapies .

Antimicrobial Applications

The antimicrobial properties of imidazole derivatives make them candidates for the development of new antibiotics. With antibiotic resistance on the rise, the synthesis of new compounds with unique mechanisms of action is crucial, and the fluorophenyl-imidazole scaffold could play a role in this field .

Enzyme Inhibition

Imidazole-thiones are known to interact with certain enzymes, acting as inhibitors. This interaction can be harnessed in the study of enzyme function and the development of enzyme-based assays or treatments for various diseases .

Material Science

The compound’s ability to form stable, ordered structures makes it a candidate for use in material science, particularly in the creation of novel polymers or coatings that require specific thermal or electronic properties .

Future Directions

While specific future directions for “2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-” are not explicitly mentioned, the synthesis and study of its derivatives suggest potential applications in various fields .

properties

IUPAC Name

4-(4-fluorophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXXBUINDPILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239280
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-

CAS RN

93103-15-2
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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